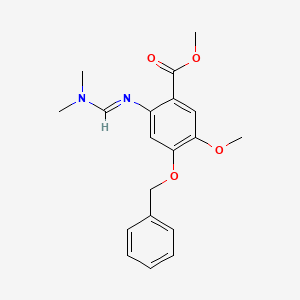

(E)-methyl 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzoate

Description

The compound “(E)-methyl 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzoate” is a benzoate ester derivative featuring a benzyloxy substituent at the 4-position, a methoxy group at the 5-position, and a (dimethylamino)methyleneamino functional group at the 2-position. This compound’s structural framework—combining aromatic ethers, ester linkages, and a dimethylamino-substituted enamine—suggests applications in medicinal chemistry, such as targeting receptors like leukotriene B4 (LTB4) or cancer cell lines (e.g., pancreatic cancer) .

Properties

IUPAC Name |

methyl 2-(dimethylaminomethylideneamino)-5-methoxy-4-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-21(2)13-20-16-11-18(25-12-14-8-6-5-7-9-14)17(23-3)10-15(16)19(22)24-4/h5-11,13H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUQTTCGYDCFAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=CC(=C(C=C1C(=O)OC)OC)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzoic acid with benzyl bromide to form 4-(benzyloxy)benzoic acid. This intermediate is then esterified with methanol in the presence of a strong acid catalyst to yield methyl 4-(benzyloxy)benzoate. The final step involves the reaction of this ester with dimethylformamide dimethyl acetal under basic conditions to introduce the dimethylamino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzaldehyde or 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzoic acid.

Reduction: Formation of 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-methyl 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-methyl 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting their function. The benzyloxy and methoxy groups may also contribute to the compound’s overall activity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of this compound can be categorized based on substituent variations and biological activity. Below is a comparative analysis with key examples from the literature:

Table 1: Structural and Functional Comparison

Key Findings :

Role of the (Dimethylamino)methyleneamino Group: This functional group is critical for receptor-binding interactions. In thiazole-benzo[b]furan derivatives, it enhances selectivity for BLT2 receptors over BLT1 (16–19.5-fold potency difference) and inhibits pancreatic cancer cells (MIAPaCa-2) at low micromolar concentrations . The target compound likely shares this mechanism due to structural homology. By contrast, analogs with cyanovinylamino groups (e.g., compound 6 in ) lack reported bioactivity, suggesting the dimethylamino group’s electronic and steric properties are unique .

Substituent Effects on Activity: The benzyloxy group at the 4-position in the target compound may improve lipophilicity and membrane permeability compared to derivatives with 3-chloropropoxy () or unsubstituted aromatic rings . Methoxy vs. Hydroxyethylamino Groups: Methoxy substituents (as in the target compound) are associated with metabolic stability, whereas hydroxyethylamino groups () may introduce hydrogen-bonding interactions but reduce bioavailability .

Cancer Cell Selectivity: Thiazole-benzo[b]furan derivatives with the (dimethylamino)methyleneamino group () exhibit selective toxicity for MIAPaCa-2 cells (pancreatic cancer) over normal fibroblasts (NHDF). This selectivity is attributed to the compound’s ability to disrupt calcium signaling in cancer cells . The target compound’s benzoate ester scaffold may confer similar selectivity but with altered pharmacokinetics.

Biological Activity

(E)-Methyl 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzoate, with the CAS number 263149-09-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C19H22N2O4

- Molecular Weight : 342.39 g/mol

Synthesis

The synthesis of this compound involves a multi-step process that typically includes heating a suspension of methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate in DMF-DMA under reflux conditions for several hours. The yield of this reaction is reported to be approximately 86% .

Inhibition of Factor XIa

The compound has been identified as a potential inhibitor of Factor XIa, an important target in anticoagulation therapy. Factor XIa inhibitors can prevent thrombosis without increasing the risk of bleeding, making them valuable in treating various cardiovascular conditions .

Case Studies and Research Findings

-

Antiviral Activity Against HBV :

- A study on related compounds demonstrated significant anti-HBV activity, with IC50 values indicating effective inhibition at low concentrations (e.g., IC50 of 1.99 µM for wild-type HBV) and favorable selectivity indices (SI) suggesting low toxicity to host cells .

- While direct studies on this compound are necessary, these findings highlight the potential for similar compounds to exhibit antiviral effects.

- Toxicity and Pharmacokinetics :

Data Table: Summary of Biological Activities

| Activity | Compound | IC50 Value | Selectivity Index |

|---|---|---|---|

| Anti-HBV | N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | 1.99 µM | 58 |

| Factor XIa Inhibition | (E)-methyl 4-(benzyloxy)... | TBD | TBD |

Q & A

Q. What are the optimal synthetic routes for preparing (E)-methyl 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzoate?

- Methodological Answer : The synthesis involves multi-step reactions, starting with functionalization of the benzoate core. Key steps include:

-

Benzyloxy and methoxy group installation : Use nucleophilic aromatic substitution (SNAr) with benzyl bromide and methyl iodide under alkaline conditions (e.g., K₂CO₃ in DMF) .

-

Formation of the (dimethylamino)methyleneamino moiety : Condensation of a primary amine with dimethylformamide dimethyl acetal (DMF-DMA) at 80–100°C in anhydrous solvents (e.g., toluene) .

-

Stereoselective E-isomer isolation : Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Critical Parameters : Control reaction temperature during condensation to avoid Z-isomer formation.- Data Table : Common Reagents and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Benzylation | Benzyl bromide, K₂CO₃, DMF, 80°C | 85–90 |

| Methoxy Installation | CH₃I, NaH, THF, 0°C | 75–80 |

| Condensation | DMF-DMA, toluene, 100°C | 60–70 |

Q. How is the compound characterized spectroscopically?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 3.85 (s, OCH₃), δ 4.95 (s, benzyloxy CH₂), δ 8.10 (s, imine proton). ¹³C NMR confirms carbonyl (C=O) at ~168 ppm .

- HRMS : Molecular ion [M+H]⁺ matches theoretical mass (e.g., C₁₉H₂₃N₂O₄⁺ = 367.1652) .

- IR : Stretching bands at 1705 cm⁻¹ (ester C=O) and 1620 cm⁻¹ (C=N) .

Advanced Research Questions

Q. What computational strategies predict the compound’s biological targets?

- Methodological Answer :

-

Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR, VEGFR) based on structural analogs .

-

QSAR Modeling : Train models on datasets of benzoate derivatives with known IC₅₀ values to predict inhibitory activity .

-

ADMET Prediction : SwissADME estimates bioavailability and metabolic stability, critical for prioritizing in vitro assays .

- Data Table : Predicted Binding Affinities (kcal/mol)

| Target Protein | Docking Score |

|---|---|

| EGFR Kinase | -9.2 |

| COX-2 | -8.7 |

| 5-LOX | -7.9 |

Q. How does the compound’s reactivity differ from analogs with halogen substituents?

- Methodological Answer :

- Electrophilic Reactivity : The absence of halogens reduces susceptibility to nucleophilic attack compared to bromo/chloro analogs (e.g., ethyl 4-bromo-2-cyano-5-methylbenzoate) .

- Oxidative Stability : Methoxy and benzyloxy groups enhance resistance to oxidation vs. hydroxy-substituted analogs .

- Comparative Data :

| Analog (Substituent) | Oxidation Half-Life (h) |

|---|---|

| Parent Compound | >48 |

| 5-Chloro Derivative | 12 |

| 4-Hydroxy Derivative | 6 |

Methodological Challenges and Solutions

Q. How to resolve contradictions in reported biological activities of similar benzoates?

- Methodological Answer :

- Assay Standardization : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to minimize variability .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain discrepancies (e.g., demethylated derivatives) .

- Structural Confirmation : Single-crystal X-ray diffraction validates the E-configuration, as misassignment can skew activity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.